molecular formula C5H4BrFN2 B1443813 3-Bromo-4-fluoropyridin-2-amine CAS No. 1417407-29-4

3-Bromo-4-fluoropyridin-2-amine

Cat. No.: B1443813
CAS No.: 1417407-29-4
M. Wt: 191 g/mol
InChI Key: DYQZJWKZFRTCET-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoropyridin-2-amine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound involves several stages. The compound is stored in a dark place under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H4BrFN2 . The InChI code for the compound is 1S/C5H4BrFN2/c6-4-3 (7)1-2-9-5 (4)8/h1-2H, (H2,8,9) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several stages . The reaction conditions include operation in an experiment stage with this compound and N,N-dimethyl-formamide dimethyl acetal at 85℃ for 2 hours under an inert atmosphere .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is stored at a temperature between 2-8°C in a dark place under an inert atmosphere . The compound has a molecular weight of 191 .

Scientific Research Applications

Chemoselective Functionalization

3-Bromo-4-fluoropyridin-2-amine is utilized in chemoselective functionalization processes. Research illustrates that this compound can undergo chemoselective amination, offering exclusive bromide substitution products when catalytic amination conditions are employed. This selectivity is highlighted by the substitution of the bromide in preference to other halogen groups, showcasing its utility in achieving specific chemical modifications (Stroup et al., 2007).

Reactivity and Substitution Mechanisms

The compound's reactivity is further explored in studies where its interaction with potassium amide in liquid ammonia was investigated. These studies shed light on the mechanisms of formation of amino compounds and the SNAr2 (substitution nucleophilic aromatic) reactions, providing insights into its chemical behavior and potential applications in synthesizing new chemical entities (Martens & Hertog, 2010).

Radiosynthesis Applications

In the realm of radiochemistry, this compound is a precursor in the radiosynthesis of fluoropyridines. This process involves a palladium-catalyzed amination, demonstrating the compound's versatility and its potential applications in medical imaging and radiotherapy (Pauton et al., 2019).

Synthesis of Sulfonyl Fluorides

Research has demonstrated the use of this compound in the synthesis of sulfonyl fluorides, particularly in the development of antimicrobial agents. The compound's role in the synthesis of vinyl sulfonyl fluoride functionalized drugs highlights its potential in the creation of new pharmacological agents with improved efficacy against microbial infections (Leng et al., 2020).

Synthesis of Pyridine Derivatives

The compound is also instrumental in synthesizing pyridine derivatives, serving as a pivotal precursor in various chemical reactions. These applications underline its importance in organic synthesis, particularly in constructing complex molecules with potential utility in various scientific domains (Sutherland & Gallagher, 2003).

Safety and Hazards

3-Bromo-4-fluoropyridin-2-amine is harmful if swallowed and causes skin and eye irritation. It is also harmful if inhaled and may cause respiratory irritation . Safety measures, including proper handling, should be taken to prevent accidental exposure and harm.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of fluorinated pyridines, such as those catalyzing the fluorination of pyridine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and the overall biochemical pathways in which this compound is involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways that are crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can subsequently affect cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, the compound can interact with DNA or RNA, leading to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA or RNA and affect gene expression. Alternatively, the compound may be directed to the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name

3-bromo-4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZJWKZFRTCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856447
Record name 3-Bromo-4-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417407-29-4
Record name 3-Bromo-4-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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